3-(Chloromethyl)quinuclidin-3-ol hydrochloride molecular weight
3-(Chloromethyl)quinuclidin-3-ol hydrochloride molecular weight
An In-depth Technical Guide to 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride: A Novel Building Block for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, a functionalized quinuclidine derivative with significant potential as a versatile building block in modern medicinal chemistry. The quinuclidine scaffold is a key pharmacophore in numerous approved drugs, valued for its rigid, bicyclic structure that precisely orients substituents for optimal target engagement. This document details the fundamental physicochemical properties of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, including its molecular weight of 212.12 g/mol , and proposes a robust synthetic pathway starting from 3-quinuclidinone. Furthermore, we outline a rigorous analytical workflow for structural verification and purity assessment. The guide culminates in a discussion of its prospective applications in drug discovery, particularly as a precursor for novel muscarinic receptor modulators and other therapeutics, leveraging the unique combination of a tertiary alcohol and a reactive chloromethyl handle for diverse library synthesis.
The Strategic Value of the Quinuclidine Nucleus in Medicinal Chemistry
The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine ring, is a privileged scaffold in drug development. Its rigid conformational structure minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The nitrogen atom at the bridgehead position is typically protonated at physiological pH, providing a cationic center that can engage in crucial ionic interactions with receptor sites.
Quinuclidine derivatives are integral to several commercially successful drugs, including:
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Solifenacin: A muscarinic M3 antagonist for treating overactive bladder.
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Cevimeline: A muscarinic M1 and M3 agonist used for the treatment of dry mouth associated with Sjögren's syndrome.[1]
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Palonosetron: A 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.
The therapeutic utility of these molecules underscores the importance of developing novel, functionalized quinuclidine building blocks. The subject of this guide, 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, introduces two valuable functional groups—a tertiary alcohol and a chloromethyl group—at the C3 position, opening new avenues for synthetic exploration and the development of next-generation therapeutics.
Physicochemical Properties and Structural Data
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for 3-(Chloromethyl)quinuclidin-3-ol hydrochloride are summarized below.
| Property | Value | Data Source |
| IUPAC Name | 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol hydrochloride | Structure-based |
| Molecular Formula | C₈H₁₅Cl₂NO | Calculated |
| Molecular Weight | 212.12 g/mol | Calculated |
| CAS Number | Not available | --- |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | Inferred from related hydrochloride salts.[2] |
| Melting Point | Predicted to be >200 °C (with decomposition) | Inferred from related compounds like 3-quinuclidinol hydrochloride (>300 °C).[2][3] |
| pKa | ~7.5 - 8.5 (for the quinuclidinium ion) | Estimated based on 3-quinuclidone (pKa 7.2).[4] |
Proposed Synthesis and Mechanistic Considerations
The synthesis of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride can be logically achieved via the nucleophilic addition of a chloromethyl organometallic reagent to the commercially available precursor, 3-quinuclidinone. This approach is advantageous as it directly establishes the desired tertiary alcohol and installs the chloromethyl group in a single, high-yielding step.
Causality of Experimental Design: The choice of 3-quinuclidinone as the starting material is strategic.[4] Its ketone functionality at the C3 position is an ideal electrophilic site for the key carbon-carbon bond formation. The use of an organometallic reagent, such as one derived from chloromethyl methyl ether or dichloromethane, provides the necessary nucleophilic chloromethyl anion equivalent. The final acidification step not only neutralizes the reaction intermediate but also conveniently forms the stable, crystalline hydrochloride salt of the final product.
Experimental Protocol: Synthesis of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride
Materials:
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3-Quinuclidinone hydrochloride (1.0 eq)
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Sodium hydroxide (or other base, to generate the free base)
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (1.1 eq, solution in hexanes)
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Dichloromethane (1.2 eq)
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Hydrochloric acid (solution in isopropanol or diethyl ether)
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Anhydrous sodium sulfate
Procedure:
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Free Base Generation: 3-Quinuclidinone hydrochloride is neutralized with an aqueous base (e.g., NaOH) and the resulting free base is extracted into an organic solvent (e.g., chloroform).[5] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-quinuclidinone as a solid.
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Reagent Preparation (in situ): In a flame-dried, three-neck flask under an inert nitrogen atmosphere, anhydrous THF is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium is added dropwise, followed by the slow addition of dichloromethane. The mixture is stirred for 30-60 minutes at -78 °C to generate the chloromethyl lithium reagent.
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Nucleophilic Addition: A solution of 3-quinuclidinone (from step 1) in anhydrous THF is added dropwise to the cold reagent solution from step 2. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of water or saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude free base, 3-(Chloromethyl)quinuclidin-3-ol.
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Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A solution of hydrochloric acid in isopropanol is added dropwise with stirring until the solution is acidic.[6] The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford 3-(Chloromethyl)quinuclidin-3-ol hydrochloride as a solid.
Caption: Proposed synthetic workflow for 3-(Chloromethyl)quinuclidin-3-ol HCl.
Analytical Characterization and Self-Validating Protocols
To ensure the identity, purity, and stability of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where each method provides orthogonal data to confirm the final product's quality.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of the quinuclidine ring protons, and crucially, a singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group, typically in the range of 3.5-4.0 ppm. The disappearance of the signals associated with the C3 protons of the starting material is also a key indicator.
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¹³C NMR: The most definitive evidence for a successful reaction will be the disappearance of the carbonyl peak (~210 ppm) from 3-quinuclidinone and the appearance of a new quaternary carbon signal (C-OH) around 70-80 ppm. A peak for the chloromethyl carbon (~45-55 ppm) should also be present.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ (C₈H₁₄ClNO), with an expected m/z of 176.08, exhibiting the characteristic isotopic pattern for a chlorine-containing compound.
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High-Performance Liquid Chromatography (HPLC): Purity is best assessed using reverse-phase HPLC with UV detection. Given the lack of a strong chromophore, detection at low wavelengths (200-215 nm) is recommended. Chiral HPLC can be employed to resolve enantiomers if a stereospecific synthesis is performed.[7]
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Infrared (IR) Spectroscopy: Will show a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretch of the tertiary alcohol, and the disappearance of the strong C=O stretch (~1730 cm⁻¹) from the starting ketone.
Caption: A multi-faceted workflow for analytical quality control.
Prospective Applications in Drug Discovery
The bifunctional nature of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride makes it a highly valuable intermediate for constructing diverse chemical libraries.
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Scaffold for Muscarinic Receptor Ligands: The core 3-hydroxyquinuclidine structure is a well-established pharmacophore for muscarinic acetylcholine receptors.[1] The tertiary alcohol can be used to form ester or ether linkages to other molecular fragments, a common strategy in the design of muscarinic agonists and antagonists.[2]
-
Reactive Handle for Library Synthesis: The primary alkyl chloride of the chloromethyl group serves as a versatile electrophilic handle. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.) to append diverse side chains. This allows for rapid scaffold decoration and the exploration of structure-activity relationships (SAR).
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Potential for Novel CNS-Active Agents: The rigid quinuclidine scaffold is frequently used in the design of agents targeting the central nervous system (CNS). The polarity and synthetic versatility of this building block make it an attractive starting point for developing novel ligands for ion channels, transporters, and G-protein coupled receptors within the CNS.
Safety, Handling, and Storage
As with any laboratory chemical, 3-(Chloromethyl)quinuclidin-3-ol hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] The hydrochloride salt form is expected to be a stable, non-hygroscopic solid.
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Toxicity: While specific toxicity data is not available, related quinuclidine derivatives can be biologically active. The compound should be treated as potentially hazardous.
References
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PubChem. (n.d.). 3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from [Link]
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Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. Retrieved from [Link]
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Wikipedia. (2023). 3-Quinuclidone. Retrieved from [Link]
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PubChem. (n.d.). 3-Quinuclidinol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). (S)-(+)-quinuclidin-3-ol hydrochloride. Retrieved from [Link]
- Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 22(5), 788.
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Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved from [Link]
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- Aaron, H. S., Owens, O. O., & Miller, J. I. (1969). U.S. Patent No. 3,464,997. Washington, DC: U.S.
- Warawa, E. J., & Campbell, H. F. (1973). Quinuclidine chemistry. 5. Synthesis of 2-benzylidenequinuclidin-3-ones and related compounds. The Journal of Organic Chemistry, 38(11), 2044-2049.
- Chavakula, R., et al. (2012). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Journal of the Indian Chemical Society, 89, 1-3.
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